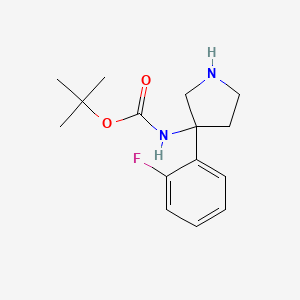
4-Nitronaphthalene-1-sulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitronaphthalene-1-sulfonylchloride is an organic compound that belongs to the class of aromatic sulfonyl chlorides. It is characterized by the presence of a nitro group (-NO2) and a sulfonyl chloride group (-SO2Cl) attached to a naphthalene ring. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other related compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitronaphthalene-1-sulfonylchloride can be synthesized through the sulfonation of 4-nitronaphthalene followed by chlorination. The process typically involves the following steps:
Sulfonation: 4-Nitronaphthalene is treated with sulfuric acid (H2SO4) to introduce the sulfonic acid group (-SO3H) at the 1-position of the naphthalene ring.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Nitronaphthalene-1-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines, to form sulfonamide derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline) are commonly used in substitution reactions under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in reduction reactions with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions
Major Products
Sulfonamides: Formed through substitution reactions with amines.
Aminonaphthalenes: Formed through reduction of the nitro group
Scientific Research Applications
4-Nitronaphthalene-1-sulfonylchloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including sulfonamides and dyes.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical compounds, particularly sulfonamide-based drugs.
Industry: Applied in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-nitronaphthalene-1-sulfonylchloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines, through nucleophilic substitution. This reactivity is exploited in the synthesis of sulfonamide derivatives, which have various biological activities .
Comparison with Similar Compounds
Similar Compounds
1-Nitronaphthalene: An isomer of 4-nitronaphthalene-1-sulfonylchloride with the nitro group at the 1-position and no sulfonyl chloride group.
Sulfonimidates: Organosulfur compounds with similar reactivity but different structural features.
Uniqueness
This compound is unique due to the presence of both a nitro group and a sulfonyl chloride group on the naphthalene ring. This combination of functional groups imparts distinct reactivity, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H6ClNO4S |
|---|---|
Molecular Weight |
271.68 g/mol |
IUPAC Name |
4-nitronaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C10H6ClNO4S/c11-17(15,16)10-6-5-9(12(13)14)7-3-1-2-4-8(7)10/h1-6H |
InChI Key |
VSVPHIXLDDEDEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Oxabicyclo[2.2.1]heptan-5-amine](/img/structure/B13636530.png)




aminehydrochloride](/img/structure/B13636562.png)






